molecular formula C23H31N7O8 B15169330 L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine CAS No. 911428-01-8

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine

Cat. No.: B15169330
CAS No.: 911428-01-8
M. Wt: 533.5 g/mol
InChI Key: LWDJJLAILPWSFB-JUKXBJQTSA-N
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Description

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine is a synthetic tetrapeptide compound provided for research and experimental purposes. With a sequence comprising histidine, serine, alanine, glycine, and tyrosine, this peptide is of interest in biochemical and physiological studies. Tyrosine, as a terminal residue, is a known precursor to important neurotransmitters such as dopamine and norepinephrine, as well as thyroid hormones . This suggests potential research applications in neurobiology for studying signal transduction pathways and cellular stress responses . The presence of histidine may also be relevant for studies involving metal ion binding or antioxidant mechanisms. Researchers can utilize this compound in vitro for investigating peptide structure and function, receptor interactions, and enzymatic activity. The product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, adhering to all applicable safety protocols and regulations. Specific biochemical properties, mechanisms of action, and full research applications for this precise peptide sequence are yet to be fully characterized and represent an area for ongoing scientific investigation.

Properties

CAS No.

911428-01-8

Molecular Formula

C23H31N7O8

Molecular Weight

533.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H31N7O8/c1-12(28-22(36)18(10-31)30-21(35)16(24)7-14-8-25-11-27-14)20(34)26-9-19(33)29-17(23(37)38)6-13-2-4-15(32)5-3-13/h2-5,8,11-12,16-18,31-32H,6-7,9-10,24H2,1H3,(H,25,27)(H,26,34)(H,28,36)(H,29,33)(H,30,35)(H,37,38)/t12-,16-,17-,18-/m0/s1

InChI Key

LWDJJLAILPWSFB-JUKXBJQTSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Cleavage of disulfide bonds, if present.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications in drug delivery, wound healing, and as a bioactive peptide with anti-inflammatory or antioxidant properties.

    Industry: Utilized in the development of peptide-based materials, biosensors, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. The histidine residue may play a role in metal ion binding, while the tyrosine residue can participate in signaling pathways through phosphorylation.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Properties of Selected Peptides

Compound Name Sequence/Key Residues Molecular Weight (g/mol) Notable Features
L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine His-Ser-Ala-Gly-Tyr ~533.5 Compact; contains His, Tyr
N-Acetyl-...-valinamide (13-residue peptide) Ac-Ser-Tyr-Ser-Met-Glu-His-... 1664.88 Long chain; acetylated, amidated
L-Tyrosine, glycyl-L-tryptophyl-... () Gly-Trp-Tyr-Arg-Ser-... 1767.0 Includes Trp, Arg; larger size
3-Methyl-L-tyrosine (modified amino acid) Methylated Tyr derivative 199.22 Tyrosine analog; altered solubility

Key Observations :

  • Size and Complexity : Shorter peptides like the target compound are easier to synthesize and may exhibit better membrane permeability than longer chains (e.g., ’s 13-residue peptide) .

Key Observations :

  • Longer peptides (e.g., ) often exhibit higher toxicity due to complex interactions, whereas shorter peptides like the target compound are presumed safer but lack explicit data .
  • Modified amino acids (e.g., 3-Methyl-L-tyrosine) highlight how structural changes can introduce unknown risks .

Analytical and Detection Methods

Table 3: Analytical Techniques for Peptide Characterization

Method Application Reference (Evidence)
Fluorescence-based sensors Detects Tyr residues in peptides (Sensors 2014)
HPLC with UV detection Separates amino acids/peptides (Hindawi 2020)
Mass spectrometry (MS) Identifies modified residues (e.g., 3-Methyl-L-tyrosine) (Report 2022)

Key Observations :

  • Tyrosine’s aromaticity enables fluorescence detection, applicable to the target peptide .
  • MS is critical for identifying post-translational modifications, as seen in 3-Methyl-L-tyrosine analysis .

Biological Activity

L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine (HSAY) is a pentapeptide composed of five amino acids: histidine, serine, alanine, glycine, and tyrosine. This compound has garnered attention due to its potential biological activities, which are significant in various physiological processes. This article aims to explore the biological activity of HSAY through a detailed examination of its biochemical properties, mechanisms of action, and relevant case studies.

1. Structure and Properties

HSAY's structure includes a combination of hydrophilic and hydrophobic amino acids, which contributes to its solubility and interaction with biological membranes. The presence of tyrosine is particularly noteworthy due to its role in neurotransmitter synthesis and melanin production.

2.1 Neurotransmitter Regulation

Tyrosine, a key component of HSAY, serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This suggests that HSAY may influence neurological functions and mood regulation through these pathways .

2.2 Melanogenesis

Research indicates that compounds containing tyrosine can stimulate melanin synthesis in melanocytes. In cultured hamster melanoma lines, supplementation with L-tyrosine led to increased tyrosinase activity and melanin production, which may also apply to HSAY due to its structural similarities .

2.3 Antioxidant Activity

The phenolic structure of tyrosine allows it to act as a radical scavenger. Studies show that derivatives of tyrosine exhibit antioxidant properties, which could protect cells from oxidative stress . This is particularly relevant in conditions where oxidative damage is prevalent.

3. Biological Activities

The biological activities of HSAY can be categorized into several key areas:

Activity Description References
NeuroprotectivePotential modulation of neurotransmitter synthesis and protection against neurodegenerative diseases
MelanogenicStimulation of melanin production via increased tyrosinase activity
AntioxidantRadical scavenging abilities that may reduce oxidative stress
Cell ProliferationEffects on cell growth and differentiation in various cell types

4. Case Studies

4.1 Melanoma Studies

In a study involving B16-F10 mouse melanoma cells, L-Ala-Tyr (a related dipeptide) was shown to promote melanin production without cytotoxic effects at optimal concentrations . This indicates that similar peptides like HSAY could have therapeutic potential in treating pigmentation disorders.

4.2 Neuroprotective Effects

Research on L-tyrosine supplementation has demonstrated improvements in cognitive function under stress conditions, suggesting that HSAY might also enhance cognitive resilience during neurodegenerative processes .

5. Conclusion

This compound exhibits promising biological activities primarily through its components' roles in neurotransmitter synthesis, melanogenesis, and antioxidant defense mechanisms. Further research is warranted to fully elucidate the mechanisms by which HSAY exerts its effects and to explore its potential therapeutic applications in neurodegenerative diseases and skin pigmentation disorders.

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